molecular formula C14H14N2OS B14369953 2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one CAS No. 92245-34-6

2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one

Katalognummer: B14369953
CAS-Nummer: 92245-34-6
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: AFTBQVRHYXCNHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzylsulfanyl group and a prop-2-en-1-yl group in the molecule suggests that it may have unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one can be achieved through various synthetic routes. One common method involves the reaction of a pyrimidinone derivative with benzylthiol and an allylating agent under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield benzylsulfoxide or benzylsulfone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the benzylsulfanyl group may allow the compound to interact with thiol-containing proteins, while the pyrimidinone ring may interact with nucleic acids or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(Benzylsulfanyl)-1-(ethyl)pyrimidin-4(1h)-one: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

Uniqueness

2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one is unique due to the combination of the benzylsulfanyl and prop-2-en-1-yl groups, which may confer distinct chemical properties and biological activities compared to similar compounds.

Eigenschaften

CAS-Nummer

92245-34-6

Molekularformel

C14H14N2OS

Molekulargewicht

258.34 g/mol

IUPAC-Name

2-benzylsulfanyl-1-prop-2-enylpyrimidin-4-one

InChI

InChI=1S/C14H14N2OS/c1-2-9-16-10-8-13(17)15-14(16)18-11-12-6-4-3-5-7-12/h2-8,10H,1,9,11H2

InChI-Schlüssel

AFTBQVRHYXCNHE-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C=CC(=O)N=C1SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.